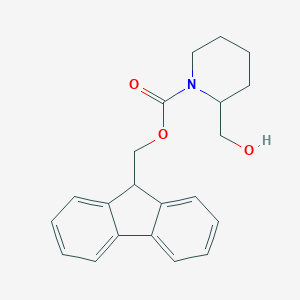

1-Fmoc-2-(hydroxymethyl)piperidine

説明

準備方法

1-Fmoc-2-(hydroxymethyl)piperidine can be synthesized by reacting 2-hydroxymethylpiperidine with 1-fluoro-2-methoxydiphenylketone . The reaction is typically carried out in an organic solvent under controlled temperature and reaction time conditions . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product .

化学反応の分析

Fmoc Deprotection Reactions

The Fmoc group is cleaved under basic conditions, making this reaction critical in solid-phase peptide synthesis (SPPS).

- Mechanism : Deprotection follows an E1CB elimination mechanism (Scheme 1) . Piperidine abstracts the acidic proton from the 9-fluorenylmethyl ring, forming a resonance-stabilized carbanion intermediate. Subsequent β-elimination releases dibenzofulvene (DBF), which reacts with piperidine to form a stable adduct .

- Kinetics :

- Key Observations :

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH₂OH) group participates in esterification, oxidation, and nucleophilic substitution:

- Esterification : Reacts with activated carboxylic acids (e.g., DIC/HOBt) to form esters, enabling resin linkage in SPPS .

- Oxidation : Under mild conditions (e.g., Dess-Martin periodinane), it oxidizes to a ketone, though this is less common due to steric hindrance .

- Side Reactions :

Stability and Side Reactions

- Thermal Stability : Degrades above 150°C, releasing CO₂ and Fmoc-piperidine byproducts .

- Acid Sensitivity : Stable under mildly acidic conditions (pH 4–6) but prone to Fmoc cleavage in strongly acidic media (e.g., TFA) .

- Base-Induced Side Reactions :

Comparative Reactivity of Analogues

| Compound | Deprotection Rate (t₁/₂) | Stability in TFA |

|---|---|---|

| 1-Fmoc-2-(hydroxymethyl)piperidine | 6 s (20% piperidine/DMF) | Stable |

| Fmoc-Val-OH | 6 s | Stable |

| Fmoc-Asp(OtBu)-OH | 30 s | Labile |

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

The primary application of 1-Fmoc-2-(hydroxymethyl)piperidine is in SPPS, where it facilitates the assembly of peptide chains. The Fmoc group can be easily removed using base treatment, typically with piperidine, enabling subsequent coupling reactions with other amino acids. This method has been optimized to improve efficiency and reduce by-products in peptide synthesis.

Key Findings:

- A study demonstrated that using this compound in conjunction with various coupling agents like Oxyma Pure and DIC enhances the efficiency of peptide elongation while minimizing impurities .

- The compound has been successfully utilized in synthesizing complex peptides such as vasopressin and GLP-1 fragments, showcasing its utility in producing biologically relevant molecules .

Development of Peptide Libraries

This compound is instrumental in creating peptide libraries for drug discovery. These libraries allow researchers to screen for potential therapeutic candidates by evaluating protein-peptide interactions.

Case Study:

- A research article highlighted the use of Fmoc-based peptide libraries to identify high-affinity binders for specific targets, demonstrating how this compound contributes to the discovery of new drug candidates .

Mechanistic Studies in Peptide Synthesis

Mechanistic insights into the reactions involving this compound have been explored to understand better the underlying chemistry during peptide synthesis.

Research Highlights:

- Investigations into the deprotection mechanisms revealed that alternative bases such as 4-methylpiperidine can effectively replace traditional piperidine without loss of efficiency, which is crucial for optimizing synthetic protocols .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Solid-Phase Peptide Synthesis | Used as a building block for assembling peptides via SPPS | High efficiency, minimal impurities |

| Peptide Library Development | Facilitates screening for therapeutic candidates | Enables identification of high-affinity binders |

| Mechanistic Studies | Provides insights into reaction mechanisms during peptide synthesis | Improves understanding and optimization of protocols |

作用機序

The mechanism of action of 1-Fmoc-2-(hydroxymethyl)piperidine involves its role as a protecting group. The electron-withdrawing fluorene ring system of the 9-fluorenyl-methyloxycarbonyl group renders the lone hydrogen on the β-carbon very acidic, making it susceptible to removal by weak bases . Following the abstraction of this acidic proton, β-elimination proceeds to give a highly reactive dibenzofulvene intermediate, which can be trapped by excess amine cleavage agents to form stable adducts .

類似化合物との比較

1-Fmoc-2-(hydroxymethyl)piperidine is unique due to its specific structure and properties. Similar compounds include:

1-Fmoc-2-(hydroxymethyl)pyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.

1-Fmoc-2-(hydroxymethyl)morpholine: Similar in structure but with a morpholine ring instead of a piperidine ring.

1-Fmoc-2-(hydroxymethyl)piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.

These compounds share similar protecting group properties but differ in their ring structures, which can influence their reactivity and applications.

生物活性

1-Fmoc-2-(hydroxymethyl)piperidine is a piperidine derivative commonly used in peptide synthesis and medicinal chemistry. Its unique structural features allow it to participate in various biological activities, making it a compound of interest in drug development and biochemical research.

Chemical Structure and Properties

- Chemical Formula : C13H15N2O2

- CAS Number : 170867-95-5

- Molecular Weight : 233.27 g/mol

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is crucial for protecting the amine functionality during peptide synthesis. The hydroxymethyl group imparts additional reactivity, enabling further modifications.

Antimicrobial Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial activity. A study demonstrated that piperidine derivatives could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The compound's ability to interfere with cellular processes has been explored in cancer research. In vitro studies have shown that piperidine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been reported to activate apoptotic pathways, thereby reducing cell viability in cancerous tissues .

This compound's mechanism of action is hypothesized to involve:

- Interaction with Cellular Targets : The compound may bind to specific proteins or enzymes, altering their activity.

- Induction of Apoptosis : Evidence suggests that it can trigger intrinsic apoptotic pathways through mitochondrial disruption .

- Inhibition of Cell Proliferation : By interfering with cell cycle regulation, this compound may inhibit the proliferation of cancer cells.

Case Studies

- Antimicrobial Efficacy : A study assessed the antibacterial properties of various piperidine derivatives, including this compound, against strains like E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

- Cancer Cell Studies : In a controlled experiment involving human breast cancer cells (MCF-7), treatment with this compound led to a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours, highlighting its potential as an anticancer therapeutic .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBORKCVXTSTNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596450 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170867-95-5 | |

| Record name | (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。